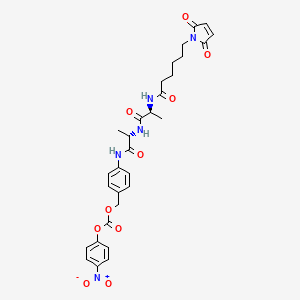
Mal-Ala-Ala-PAB-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-Ala-Ala-PAB-PNP is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Ala-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the incorporation of the p-aminobenzyl (PAB) and p-nitrophenyl (PNP) groups. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Análisis De Reacciones Químicas
Types of Reactions
Mal-Ala-Ala-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target cells
Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker
Common Reagents and Conditions
Cleavage Reactions: Enzymes such as cathepsin B are commonly used to cleave the linker in the target cells
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from the cleavage of this compound include the released cytotoxic drug and the cleaved linker fragments .
Aplicaciones Científicas De Investigación
Mal-Ala-Ala-PAB-PNP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Biology: Studied for its role in targeted cancer therapy and its interactions with cellular enzymes
Medicine: Investigated for its potential in developing new cancer treatments with reduced side effects
Industry: Utilized in the production of antibody-drug conjugates for pharmaceutical applications
Mecanismo De Acción
Mal-Ala-Ala-PAB-PNP exerts its effects by linking an antibody to a cytotoxic drug. The linker is cleavable, allowing the release of the drug upon reaching the target cells. The molecular targets and pathways involved include the binding of the antibody to specific cell surface antigens and the subsequent internalization and cleavage of the linker by cellular enzymes such as cathepsin B .
Comparación Con Compuestos Similares
Similar Compounds
Valine-Citrulline-PABC Linker: Another cleavable linker used in antibody-drug conjugates.
Disulfide Linkers: Cleavable linkers that release the drug upon reduction of the disulfide bond.
Acid-Cleavable Linkers: Linkers that release the drug in acidic environments such as tumor cells.
Uniqueness
Mal-Ala-Ala-PAB-PNP is unique due to its specific cleavage mechanism and its ability to release the cytotoxic drug in a controlled manner. This specificity enhances the targeted delivery of the drug, reducing off-target effects and improving therapeutic efficacy .
Propiedades
Fórmula molecular |
C30H33N5O10 |
|---|---|
Peso molecular |
623.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H33N5O10/c1-19(31-25(36)6-4-3-5-17-34-26(37)15-16-27(34)38)28(39)32-20(2)29(40)33-22-9-7-21(8-10-22)18-44-30(41)45-24-13-11-23(12-14-24)35(42)43/h7-16,19-20H,3-6,17-18H2,1-2H3,(H,31,36)(H,32,39)(H,33,40)/t19-,20-/m0/s1 |
Clave InChI |
GEMSBDIHVHIIDT-PMACEKPBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


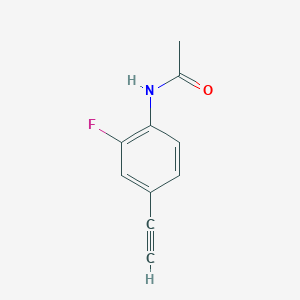
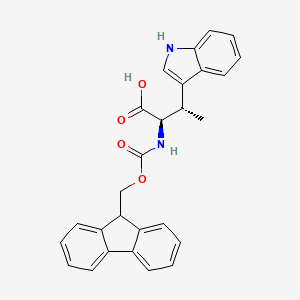

![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
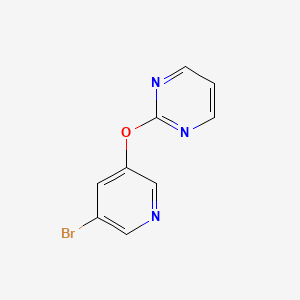
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
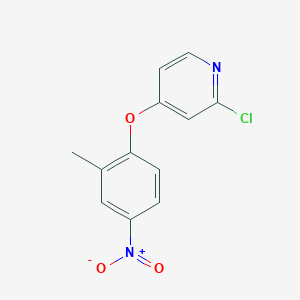

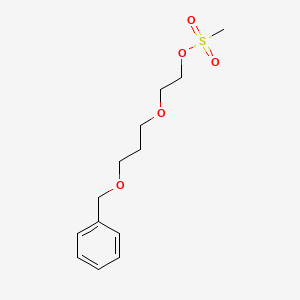
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
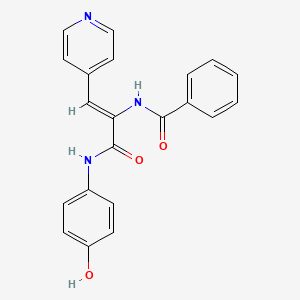
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
